molecular formula C8H6F4N2O2 B13345985 (R)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid

(R)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid

Cat. No.: B13345985
M. Wt: 238.14 g/mol
InChI Key: MUMXOGYCZFBZQW-RXMQYKEDSA-N
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Description

®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid is a compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups

Properties

Molecular Formula

C8H6F4N2O2

Molecular Weight

238.14 g/mol

IUPAC Name

(2R)-2-amino-2-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]acetic acid

InChI

InChI=1S/C8H6F4N2O2/c9-4-3(5(13)7(15)16)1-2-14-6(4)8(10,11)12/h1-2,5H,13H2,(H,15,16)/t5-/m1/s1

InChI Key

MUMXOGYCZFBZQW-RXMQYKEDSA-N

Isomeric SMILES

C1=CN=C(C(=C1[C@H](C(=O)O)N)F)C(F)(F)F

Canonical SMILES

C1=CN=C(C(=C1C(C(=O)O)N)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of ®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the halogen-metal exchange reaction followed by borylation. This process typically uses trialkylborates as reagents . Another approach is the directed ortho-metalation followed by borylation, which provides high selectivity and efficiency . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trialkylborates, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to ®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid include other fluorinated pyridine derivatives and amino acids. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, trifluoromethylpyridine derivatives are known for their applications in agrochemicals and pharmaceuticals . The unique combination of fluorine and trifluoromethyl groups in ®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid distinguishes it from other related compounds and contributes to its specific properties and applications.

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